N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Vue d'ensemble

Description

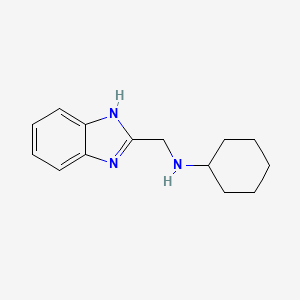

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine: is a chemical compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol It is characterized by the presence of a benzimidazole ring attached to a cyclohexanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the reaction of benzimidazole derivatives with cyclohexylamine under controlled conditions. One common method includes the use of N-(1H-benzimidazol-2-ylmethyl)chloride as an intermediate, which reacts with cyclohexylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as or , resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides, under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1H-benzimidazol-2-ylmethyl)cyclohexanone , while reduction could produce N-(1H-benzimidazol-2-ylmethyl)cyclohexylamine .

Applications De Recherche Scientifique

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, also known as 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, is a compound featuring a benzimidazole moiety (a fused benzene and imidazole ring) and a cyclohexanamine group, giving it structural complexity and potential biological activity. The benzimidazole core is known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This compound's unique structure may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

The potential applications of this compound span several fields, especially in pharmaceuticals, due to its biological activities.

Chemical Reactivity

The chemical reactivity of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can be inferred from the known behaviors of similar benzimidazole derivatives. These compounds typically participate in various reactions.

Biological Activities

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine potentially exhibits various biological activities due to its benzimidazole structure. Related compounds have been reported to possess anti-inflammatory, antibacterial, and anticancer activities.

Antimicrobial and Anticancer Studies

2-mercaptobenzimidazole (2MBI) has structural features similar to purine nucleotides . Benzimidazole and similar heteroaromatics have been broadly examined for their anticancer potential .

Antimicrobial activity findings revealed that compound N1 (MIC = 1.27, 2.54, 1.27 µM), bs,st,ca N8 (MIC = 1.43 µM), ec N22 (MIC = 2.60 µM), kp,an N23 and N25 (MIC = 2.65 µM) exhibited significant antimicrobial effects against tested strains, i.e. Gram-positive, Gram-negative (bacterial) and fungal strains . The anticancer screening results demonstrated that compounds sa N9 , N18 (IC 50= 5.85, 4.53 µM) were the most potent compounds against cancer cell line (HCT116) even more than 5-FU, the standard drug (IC 50= 9.99 µM) .

Anti-inflammatory Activity

A study aimed to develop a unique organic-metal hybrid, specifically [Zn(F1)(Cl)2], by exploring the potential of a N-donor ligand . A series of 2-substituted benzimidazole derivatives was synthesized and assessed for their anti-inflammatory potential through both in vitro and in vivo assays .

Other Benzimidazole Derivatives

Other studies also highlight the potential of benzimidazole derivatives:

- Antiproliferative, Antibacterial, and Antifungal Activities: A series of new N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and characterized . Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and also displayed significant inhibition at minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg mL –1 against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus compared with amikacin .

- Antitubercular Activity: The synthesis, characterization, in vitro antimicrobial and anticancer evaluation of a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives has been described. The synthesized derivatives were also assessed for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Analgesic and Anti-inflammatory Agents: Benzimidazole derivatives can impact a range of therapeutic targets, including the cyclooxygenase (COX) enzyme, transient receptor potential vanilloid-1 (TRPV-1) ion channels, cannabinoid receptors, bradykinin receptors, specific cytokines, and 5-lipoxygenase activating protein (FLAP) .

- Attenuation of Morphine-Induced Hyperalgesia and Allodynia: Data indicate that administration of benzimidazole derivatives attenuated morphine-induced thermal hyperalgesia and mechanical allodynia .

- Inhibition of Tubulin Polymerization: 1H-benzimidazol-2-yl hydrazones with varying hydroxy and methoxy phenyl moieties were designed, and their effect on tubulin polymerization was evaluated in vitro on porcine tubulin . The compounds elongated the nucleation phase and slowed down the tubulin polymerization comparably to nocodazole .

Mécanisme D'action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

- N-(1H-benzimidazol-2-ylmethyl)aniline

- N-(1H-benzimidazol-2-ylmethyl)pyrrolidine

- N-(1H-benzimidazol-2-ylmethyl)piperidine

Comparison: N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Activité Biologique

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. The structural diversity of these compounds allows for varied interactions with biological targets, making them significant in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives interact with enzymes such as cyclooxygenase (COX) and DNA topoisomerases, which are crucial in inflammatory pathways and cell cycle regulation, respectively .

- Modulation of Ion Channels : Some studies indicate that benzimidazole derivatives can act as sodium channel modulators, particularly targeting the Nav1.8 sodium channel, which is involved in pain signaling .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, which is a common trait among benzimidazole derivatives .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing this compound and evaluating its biological activities. The following table summarizes key findings from various studies:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated that it significantly reduced cell viability in cultured cancer cells, suggesting its potential as an anticancer agent .

- Pain Management : Research focusing on sodium channel modulation revealed that this compound could effectively reduce pain responses in animal models, indicating its application in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Modifications at various positions on the benzimidazole ring have shown to enhance its efficacy against specific targets:

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLIQOXUMQBRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275640 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175530-76-4 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.